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Compound of Interest

Compound Name: 1-Azido-4-iodobenzene

Cat. No.: B1225664 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Azido-
4-iodobenzene, a valuable reagent in organic synthesis, particularly in click chemistry and the

formation of complex nitrogen-containing heterocycles. The information is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information for characterization and quality control.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Azido-4-iodobenzene.

Where experimental data is not directly available, estimated values based on analogous

compounds and established spectroscopic principles are provided and noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.80 Doublet 2H Ar-H (ortho to -I)

~6.90 Doublet 2H Ar-H (ortho to -N₃)
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Note: Estimated values are based on the analysis of substituent effects on the benzene ring,

with iodine acting as a deshielding group and the azide group having a smaller deshielding

effect.

¹³C NMR (Estimated)

Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

~140 C-N₃

~138 C-H (ortho to -I)

~121 C-H (ortho to -N₃)

~95 C-I

Note: Estimated values are derived from data for similar substituted benzenes.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2100 Strong, Sharp
Asymmetric stretch of azide (-

N₃)

3100-3000 Medium-Weak Aromatic C-H stretch

1600-1450 Medium
Aromatic C=C skeletal

vibrations

~820 Strong
para-disubstituted C-H out-of-

plane bend

The most characteristic and diagnostic peak for this compound is the strong, sharp absorption

around 2100 cm⁻¹ due to the azide functional group.

Mass Spectrometry (MS)
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Parameter Value Source

Molecular Formula C₆H₄IN₃ -

Molecular Weight 245.02 g/mol PubChem

Exact Mass 244.94499 Da PubChem

Expected Fragmentation:

The primary fragmentation pathway for aryl azides in mass spectrometry is the loss of a

nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a prominent peak at

m/z 217, corresponding to the iodophenylnitrene radical cation. Further fragmentation of the

aromatic ring would also be observed.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for acquiring

both ¹H and ¹³C NMR spectra.

Sample Preparation:

Dissolve approximately 5-10 mg of 1-Azido-4-iodobenzene in about 0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include

a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise
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ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral

width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer

relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

Sample Preparation:

EI: Introduce a small amount of the sample, either as a solid or dissolved in a volatile

solvent, into the ion source.
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ESI: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low

concentration (e.g., 1 µg/mL).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the

molecular ion or other significant fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 1-Azido-4-iodobenzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Azido-4-iodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1225664#spectroscopic-data-for-1-azido-4-
iodobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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